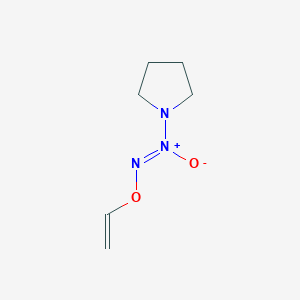

O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate

Vue d'ensemble

Description

Synthesis Analysis

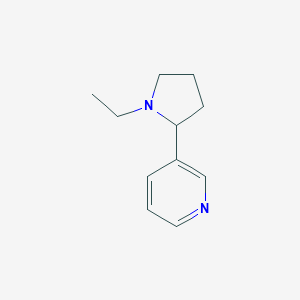

The synthesis of V-PYRRO/NO has been improved from a cumbersome and low-yield process to a more efficient two-step procedure with a significantly higher overall yield of 40% from PYRRO/NO. This improvement allows for the preparation of structural analogues of V-PYRRO/NO in good yields, expanding the scope of research and potential applications of these compounds (Hong et al., 2009).

Molecular Structure Analysis

The molecular structure of V-PYRRO/NO is designed to selectively release NO in the liver. This selective release is achieved through the metabolic activity of liver enzymes on the V-PYRRO/NO molecule, specifically targeting the vinyl group for epoxidation followed by enzymatic and/or spontaneous epoxide hydration to release PYRRO/NO ion, which then decomposes to generate NO (Inami et al., 2006).

Chemical Reactions and Properties

V-PYRRO/NO undergoes metabolic transformation by cytochrome P450 enzymes, particularly CYP2E1, to release nitric oxide (NO) along with organic metabolites such as pyrrolidine and glycolaldehyde. This reaction highlights the liver-selective NO release mechanism, emphasizing the potential of V-PYRRO/NO in therapeutic applications targeting liver conditions (Inami et al., 2006).

Physical Properties Analysis

The pharmacokinetics of V-PYRRO/NO have been studied, showing rapid absorption and elimination in mouse models. It demonstrates a high first-pass effect and a liver-selective metabolism, indicating its potential for targeted liver therapy and the importance of understanding its pharmacokinetic profile for effective use (Stinson et al., 2002).

Chemical Properties Analysis

V-PYRRO/NO's ability to release NO selectively in the liver and its interaction with liver enzymes highlights its chemical properties related to NO donation and hepatoprotection. The release of NO plays a crucial role in its protective effects against hepatotoxicity, as demonstrated in studies where V-PYRRO/NO administration reduced hepatotoxicity induced by various agents (Liu et al., 2004).

Applications De Recherche Scientifique

1. Protection Against Cadmium-Induced Hepatotoxicity

- Methods of Application: Mice were given multiple injections of V-PYRRO/NO (10 mg/kg, s.c. at 2-h intervals) before and after a hepatotoxic dose of Cd (3.7 mg/kg Cd as CdCl2, i.p.) .

- Results: V-PYRRO/NO administration reduced Cd-induced hepatotoxicity as evidenced by reduced serum alanine aminotransferase activity, improved pathology, and reduced hepatic lipid peroxidation .

2. Protection Against Hepatotoxicity of Endotoxin and Acetaminophen

- Summary of Application: V-PYRRO/NO has been found to be effective in protecting against hepatotoxicity caused by endotoxin and acetaminophen .

3. Protection Against Cytochrome P450 2E1-Dependent Toxicity

- Summary of Application: V-PYRRO/NO has been found to protect HepG2 cells against toxicity caused by Cytochrome P450 2E1 .

- Methods of Application: E47 cells incubated with V-PYRRO/NO produced NO, whereas C34 cells did not .

- Results: V-PYRRO/NO inhibited CYP2E1 activity and production of reactive oxygen species .

4. Protection Against d-Galactosamine/Lipopolysaccharide (GlaN/LPS)-Induced Liver Injury

- Summary of Application: This compound, also known as V-PYRRO/NO, is metabolized by hepatic enzymes to release nitric oxide (NO) within the liver. It has been found to be effective in protecting against liver injury induced by d-Galactosamine/Lipopolysaccharide (GlaN/LPS) .

5. Protection Against d-Galactosamine/Lipopolysaccharide (GlaN/LPS)-Induced Liver Injury

Propriétés

IUPAC Name |

(Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWXCQACZTVGIN-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CON=[N+](N1CCCC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CO/N=[N+](/N1CCCC1)\[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate | |

CAS RN |

179344-98-0 | |

| Record name | 1-[2-(Ethenyloxy)-1-oxidodiazenyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179344-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

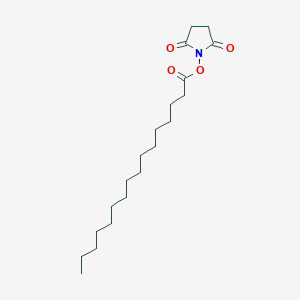

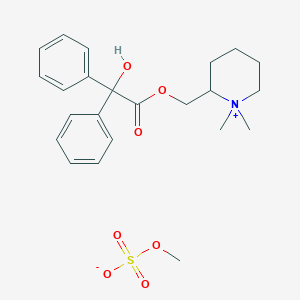

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)